molecular formula C10H15NO2S B8450799 5-(Methylsulfonyl)-2-propylaniline

5-(Methylsulfonyl)-2-propylaniline

Cat. No.: B8450799
M. Wt: 213.30 g/mol
InChI Key: SGUSZAJQEWXAQS-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-propylaniline is a substituted aniline derivative featuring a methylsulfonyl group at the 5-position and a propyl chain at the 2-position of the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which may influence reactivity, solubility, and binding interactions in biological systems.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

5-methylsulfonyl-2-propylaniline

InChI

InChI=1S/C10H15NO2S/c1-3-4-8-5-6-9(7-10(8)11)14(2,12)13/h5-7H,3-4,11H2,1-2H3

InChI Key

SGUSZAJQEWXAQS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthetic pathways of 5-(Methylsulfonyl)-2-propylaniline with its analogs:

Compound Name Sulfonyl Group Substituent at Position 2 Synthesis Complexity Pharmacological Relevance
This compound Methyl Propyl Not reported Inferred kinase targeting
5-(Ethylsulfonyl)-2-methoxyaniline Ethyl Methoxy 4 steps VEGFR2 fragment
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline None Isopropyl/methylphenoxy Commercial Unknown
Key Observations:
  • Sulfonyl Group Effects : The methylsulfonyl group in the target compound is smaller and more electron-withdrawing than the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline. This difference may enhance electrophilic reactivity in substitution reactions or alter binding affinity in protein interactions .
  • Substituent Influence: The propyl chain (alkyl donor) at position 2 contrasts with the methoxy group (electron donor via resonance) in 5-(ethylsulfonyl)-2-methoxyaniline.

Pharmacological Potential

  • 5-(Ethylsulfonyl)-2-methoxyaniline : Validated as a pharmacophoric fragment in VEGFR2 (vascular endothelial growth factor receptor 2) inhibitors, critical for angiogenesis regulation . Its ethylsulfonyl and methoxy groups may engage in hydrophobic and hydrogen-bonding interactions with the kinase domain.
  • Inference for Target Compound: The methylsulfonyl group could similarly anchor to kinase ATP-binding pockets, while the propyl chain might optimize steric fit in hydrophobic regions.

Commercial and Research Status

  • 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline: Marketed by Pharmint, indicating commercial interest in complex aniline derivatives for drug discovery .
  • This compound: Not listed in commercial databases, suggesting it remains a research-stage compound.

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